![molecular formula C11H12F4N2 B1474608 2-氟-4-[4-(三氟甲基)哌啶-1-基]吡啶 CAS No. 1912432-14-4](/img/structure/B1474608.png)

2-氟-4-[4-(三氟甲基)哌啶-1-基]吡啶

描述

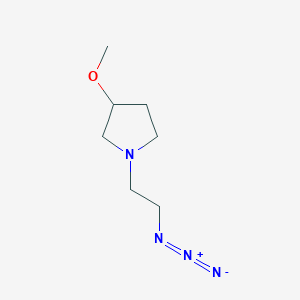

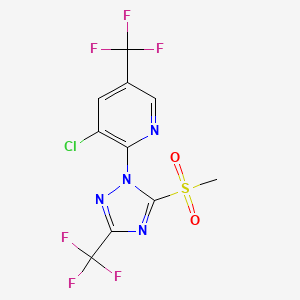

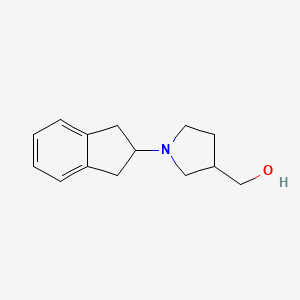

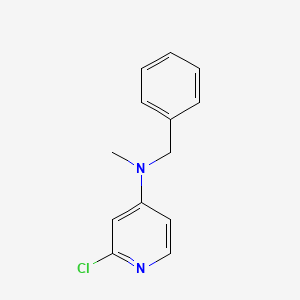

2-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine is a chemical compound with the empirical formula C6H3F4N . It is used as a reactant in the preparation of aminopyridines through amination reactions . It also serves as a catalytic ligand for the regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .

Synthesis Analysis

The synthesis of 2-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine involves amination reactions . It is also used as a catalytic ligand for the regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium . More detailed information about the synthesis process can be found in the referenced papers .Molecular Structure Analysis

The molecular weight of 2-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine is 165.09 . The SMILES string representation of the molecule isFc1cc(ccn1)C(F)(F)F . Chemical Reactions Analysis

2-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Physical And Chemical Properties Analysis

2-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine is a liquid at room temperature . It has a refractive index of 1.400 and a density of 1.355 g/mL at 25 °C .作用机制

Target of Action

It’s known to be used as a reactant in the preparation of aminopyridines .

Mode of Action

2-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine interacts with its targets through chemical reactions. It’s used as a reactant in the preparation of aminopyridines through amination reactions . It’s also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .

Biochemical Pathways

It’s known to be involved in the synthesis of aminopyridines and tetramethylbiphenyls .

Pharmacokinetics

It’s miscible with water, alcohol, acetonitrile, and n,n-dimethylformamide , which suggests it may have good bioavailability.

Action Environment

It’s known to be incompatible with oxidizing agents and bases .

实验室实验的优点和局限性

2F4TFP has several advantages for laboratory experiments. It is a relatively stable compound and is not easily degraded. Additionally, it is relatively non-toxic and has low volatility. However, it is also a relatively expensive compound and is not widely available. Furthermore, its fluorinated nature can limit its reactivity with some compounds.

未来方向

There are a number of potential future directions for research involving 2F4TFP. Its potential as a drug candidate could be further explored, as could its potential as a building block for the synthesis of other compounds. Additionally, its potential applications in materials science and organic photovoltaics could be further investigated. Finally, its potential as a reactant in organic synthesis could be explored, as could its ability to interact with other molecules and its biochemical and physiological effects.

科学研究应用

农药应用

“2-氟-4-[4-(三氟甲基)哌啶-1-基]吡啶”及其衍生物在农药行业中发挥着重要作用。 这些衍生物的主要用途是保护农作物免受害虫侵害 . 氟草烟酯丁酯是第一个被引入农药市场的衍生物,从那时起,已有超过 20 种新的衍生物获得了 ISO 通用名称 . 人们认为这些化合物之所以有效,是因为氟原子的独特物理化学性质和吡啶部分的独特特性 .

医药应用

该化合物及其衍生物也在医药行业中得到应用。 几种衍生物用于制药和兽医行业;含有“2-氟-4-[4-(三氟甲基)哌啶-1-基]吡啶”部分的五种医药产品和两种兽医产品已获得市场批准,许多候选药物目前正在进行临床试验 . 人们认为这些衍生物的生物活性是由于氟原子的独特物理化学性质和吡啶部分的独特特性相结合而产生的 .

氨基吡啶的制备

“2-氟-4-[4-(三氟甲基)哌啶-1-基]吡啶”作为反应物通过胺化反应制备氨基吡啶 . 氨基吡啶是药物化学中重要的化合物,用于合成各种药物 .

用于区域选择性制备的催化配体

该化合物还用作催化配体,通过钯催化的二甲苯的空气氧化偶联进行四甲基联苯的区域选择性制备 . 该过程在各种有机化合物的合成中很重要 .

安全和危害

属性

IUPAC Name |

2-fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F4N2/c12-10-7-9(1-4-16-10)17-5-2-8(3-6-17)11(13,14)15/h1,4,7-8H,2-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLGHVQHUZLXYMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(F)(F)F)C2=CC(=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

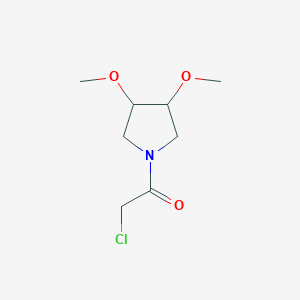

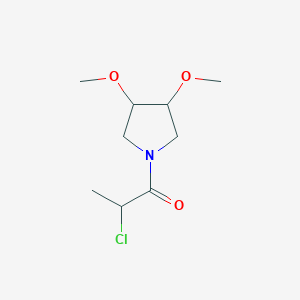

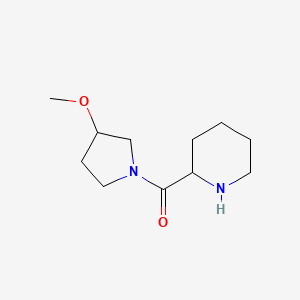

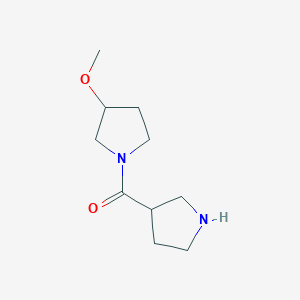

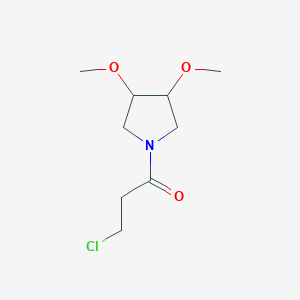

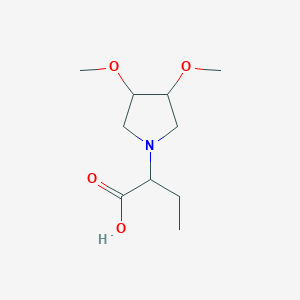

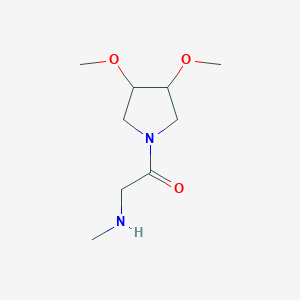

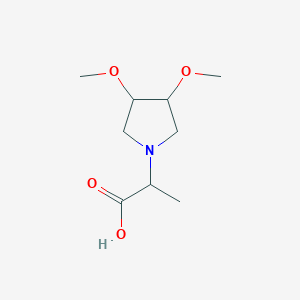

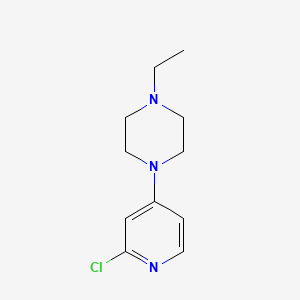

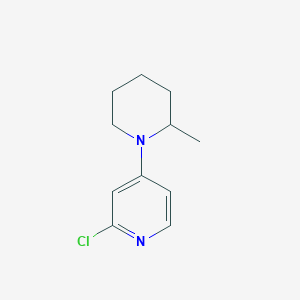

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。